molecular formula C7H3BrCl2O B1320918 3-Bromo-4-chlorobenzoyl chloride CAS No. 21900-34-5

3-Bromo-4-chlorobenzoyl chloride

Cat. No.: B1320918
CAS No.: 21900-34-5
M. Wt: 253.9 g/mol
InChI Key: CHOSHMAFWKKQQF-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrCl2O and a molecular weight of 253.91 g/mol . It is an organic compound that belongs to the class of benzoyl chlorides, which are widely used in organic synthesis and industrial applications.

Preparation Methods

3-Bromo-4-chlorobenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromo-4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

    Reactants: 3-bromo-4-chlorobenzoic acid and thionyl chloride.

    Reaction Conditions: Reflux the mixture.

    Procedure: The mixture is refluxed and stirred until the reaction is complete. The reaction product is then subjected to distillation under reduced pressure to remove the solvent, resulting in the formation of this compound.

Chemical Reactions Analysis

3-Bromo-4-chlorobenzoyl chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-chlorobenzoyl chloride has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-bromo-4-chlorobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, it forms carbon-carbon bonds through palladium-catalyzed mechanisms .

Comparison with Similar Compounds

3-Bromo-4-chlorobenzoyl chloride can be compared with other similar compounds, such as:

    3-Bromobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.

    4-Chlorobenzoyl chloride: Similar in structure but lacks the bromine atom at the 3-position.

    3-Chlorobenzoyl chloride: Similar in structure but lacks the bromine atom at the 4-position.

The uniqueness of this compound lies in its dual halogen substitution, which can influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

3-bromo-4-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOSHMAFWKKQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301994
Record name 3-Bromo-4-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-34-5
Record name 3-Bromo-4-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-bromo-4-chloro-benzoic acid (9.4 g, 40 mmol) in dry DCM (100 mL), was added DMF (0.5 mL) followed by addition of oxalyl chloride (22.5 mL, 55 mmol, 2M in DCM) slowly. The mixture was stirred for 1 hr, then concentrated to yield 3-bromo-4-chloro-benzoyl chloride as an off-white solid.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromo-4-chlorobenzoyl chloride was prepared from 3-bromo-4-chlorobenzoic acid according to the procedure described in Example 183 for the synthesis of 3-bromo-4-fluorobenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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